molecular formula C9H12O3 B8749872 2-(2-Oxopropyl)cyclohexane-1,3-dione CAS No. 90534-62-6

2-(2-Oxopropyl)cyclohexane-1,3-dione

Cat. No.: B8749872
CAS No.: 90534-62-6
M. Wt: 168.19 g/mol
InChI Key: AXMUMWUDWVIQMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Oxopropyl)cyclohexane-1,3-dione is a useful research compound. Its molecular formula is C9H12O3 and its molecular weight is 168.19 g/mol. The purity is usually 95%.
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Properties

CAS No.

90534-62-6

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

2-(2-oxopropyl)cyclohexane-1,3-dione

InChI

InChI=1S/C9H12O3/c1-6(10)5-7-8(11)3-2-4-9(7)12/h7H,2-5H2,1H3

InChI Key

AXMUMWUDWVIQMZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1C(=O)CCCC1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of KOH (2.54 kg, 2.26 kg corrected for assay, 40.2 moles) in water (4.0 L) was added over 30 mins to a solution of cyclohexane-1,3-dione (4.53 kg, 4.51 kg corrected for assay, 40.2 moles) in EtOH (16.2 L), while maintaining the temperature below 30° C. After stirring for 15 mins at r.t., freshly distilled chloroacetone (4.39 kg, 3.83 kg corrected for assay, 41.4 mol) was then added slowly to the mixture, maintaining a temperature of 25-28° C. The resulting slurry was stirred at r.t. for 19 h. Inorganic by-products were then removed by filtration and were washed on the filter with EtOH (4.5 L). The filtrates were combined to provide 2-(2-oxopropyl)cyclo-hexane-1,3-dione as a solution in EtOH. Assay by GC 26.5% w/w; purity by GC: 82.3 area %). This solution was transferred to a reactor and glycine ethyl ester hydrochloride salt (6.41 kg, 6.17 kg corrected for assay, 44.2 moles) was added at r.t. with stirring followed by sodium acetate trihydrate (6.04 kg, 6.02 kg corrected for assay, 44.3 moles). The mixture was diluted with ethanol (28.9 L) then heated under reflux for 2 h. EtOH was removed in vacuo (−0.850 to −0.900 bar) at 30° C. until 40 L of distillate had been collected. After cooling the residue to 0° C., water (15 L) was added, while maintaining a temperature of 0-5° C. After stirring for a further 1 h at this temperature, the solid that separated out was collected by filtration and was then dried in vacuo at 35° C. with a nitrogen bleed to give the title compound as a solid; 6.7 kg; assay by 1H NMR: 86.6% w/w; weight corrected for assay: 5.80 kg (61% over 2 steps); purity by GC: 96.0 area %; m/z: 235 (MH+); 1H NMR: (CDCl3) 1.27-1.32 (3H, t), 2.10-2.17 (2H, m), 2.19 (3H, s), 2.42-2.46 (2H, t), 2.65-2.69 (2H, t), 4.21-4.28 (2H, m), 4.51 (2H, s) and 6.27 (1H, s).
Name
Quantity
2.54 kg
Type
reactant
Reaction Step One
Quantity
4.53 kg
Type
reactant
Reaction Step One
Name
Quantity
4 L
Type
solvent
Reaction Step One
Name
Quantity
16.2 L
Type
solvent
Reaction Step One
Quantity
4.39 kg
Type
reactant
Reaction Step Two

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